molecular formula C22H26N2O3S B539848 (1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B539848
M. Wt: 398.5 g/mol
InChI Key: HWHYSSATNZEECJ-VSZNYVQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PKZ18 is a novel antibiotic against a unique trna-mediated regulation of transcription in gram-positive bacteria, significantly inhibiting in vivo transcription of glycyl-trna synthetase mrna, also inhibiting in vivo translation of the s. aureus threonyl-trna synthetase protein

Scientific Research Applications

Synthesis and Chemical Transformations

  • Conformationally Locked Carbocyclic Nucleosides : A study by Hřebabecký, Masojídková, Dračínský, & Holý (2006) focused on the synthesis of novel carbocyclic nucleosides using a related compound as a key intermediate. This process is significant in the field of medicinal chemistry for creating analogues of biologically active compounds Hřebabecký, Masojídková, Dračínský, & Holý (2006).

  • Tetrahydrofuran Derivatives : Wang, Wang, Chen, Gentles, & Sowin (2001) developed an efficient synthesis method for tetrahydrofuran derivatives starting from a related compound. These derivatives have potential applications in organic synthesis Wang, Wang, Chen, Gentles, & Sowin (2001).

  • Chiral Auxiliaries in Organic Synthesis : Ishizuka, Kimura, Ishibuchi, & Kunieda (1990) described a synthesis method for diastereomerically pure compounds potentially useful as chiral auxiliaries in organic synthesis Ishizuka, Kimura, Ishibuchi, & Kunieda (1990).

  • Microwave-assisted Synthesis : Onogi, Higashibayashi, & Sakurai (2012) reported a microwave-assisted synthesis process for related compounds, highlighting the role of microwave irradiation in facilitating chemical reactions Onogi, Higashibayashi, & Sakurai (2012).

Applications in Drug Discovery

  • Potent Antibacterial Agents : Remuzon, Bouzard, Guiol, & Jacquet (1992) synthesized chiral naphthyridine analogues of a compound structurally similar to (1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid, exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria Remuzon, Bouzard, Guiol, & Jacquet (1992).

  • Discovery of 11beta-Hydroxysteroid Dehydrogenase Type 1 Inhibitor : Véniant et al. (2010) discovered a potent compound, (S)-2-((1S,2S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one (AMG 221), which is related to the compound . It showed promising results in decreasing blood glucose and insulin levels in obesity mouse models Véniant et al. (2010).

properties

Product Name

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Molecular Formula

C22H26N2O3S

Molecular Weight

398.5 g/mol

IUPAC Name

(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C22H26N2O3S/c1-11(2)13-4-6-14(7-5-13)19-12(3)28-22(23-19)24-20(25)17-15-8-9-16(10-15)18(17)21(26)27/h4-7,11,15-18H,8-10H2,1-3H3,(H,26,27)(H,23,24,25)/t15-,16+,17+,18-/m1/s1

InChI Key

HWHYSSATNZEECJ-VSZNYVQBSA-N

Isomeric SMILES

CC1=C(N=C(S1)NC(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@H]2C(=O)O)C4=CC=C(C=C4)C(C)C

SMILES

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C4=CC=C(C=C4)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PKZ18;  PKZ 18;  PKZ-18

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
(1S,2R,3S,4R)-3-[[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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